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Compound of Interest

Compound Name: 2-Ethoxynicotinonitrile

Cat. No.: B084980 Get Quote

3-Methyl-2-oxovaleric acid (IUPAC name: 3-methyl-2-oxopentanoic acid) is a branched-chain

α-keto acid with the chemical formula C₆H₁₀O₃.[1][2] As the keto-analog of the essential amino

acid isoleucine, it occupies a critical node in metabolic pathways.[1][3] Its clinical significance is

profound, serving as a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited

metabolic disorder characterized by the deficient breakdown of branched-chain amino acids.[1]

[4] Elevated levels of this and other ketoacids are neurotoxic, leading to severe health

consequences if untreated.[4]

For researchers in drug development and metabolic sciences, a thorough understanding of its

structural and chemical properties is paramount. Spectroscopic analysis provides the

foundational data for its unambiguous identification, quantification in biological matrices, and

for studying its interactions within complex systems. This guide provides a detailed examination

of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for

CAS 14248-71-6, grounded in established analytical principles and protocols.
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Identifier Value Source

CAS Number
14248-71-6 (for unspecified

stereoisomer)
N/A

Alternate CAS 1460-34-0 [1][4]

IUPAC Name 3-methyl-2-oxopentanoic acid [1][5]

Synonyms
α-Keto-β-methylvaleric acid,

KMVA
[1]

Molecular Formula C₆H₁₀O₃ [1]

Average Molecular Weight 130.1418 g/mol [2][4]

Monoisotopic Weight 130.062994186 g/mol [2][4]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Elucidating the Core Structure
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an

organic molecule. For 3-methyl-2-oxovaleric acid, both ¹H and ¹³C NMR provide a complete

structural fingerprint.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The proton NMR spectrum maps the chemical environment of each hydrogen atom. The

analysis of 3-methyl-2-oxovaleric acid reveals five distinct proton signals.

Causality in Experimental Protocol: The choice of solvent is critical for analyzing carboxylic

acids. While deuterated chloroform (CDCl₃) is common, using deuterium oxide (D₂O) is highly

informative. In D₂O, the acidic carboxylic proton (-COOH) will exchange with deuterium,

causing its signal to disappear.[6][7] This is a definitive test to confirm the presence of this

functional group. The data presented below is from a sample run in D₂O, hence the absence of

the -OH proton signal.

Step-by-Step Protocol for ¹H NMR Sample Preparation (Aqueous):
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Weighing: Accurately weigh approximately 5-10 mg of the 3-methyl-2-oxovaleric acid

sample.

Dissolution: Dissolve the sample in ~0.7 mL of D₂O. If solubility is an issue, a small amount

of a co-solvent like DMSO-d₆ can be used, or the pH can be adjusted with NaOD.

Reference Standard: Add a small, known quantity of a water-soluble reference standard,

such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift

calibration (δ = 0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).[8] Process the data by

applying Fourier transform, phase correction, and baseline correction.

Data Interpretation and Assignments:

The structure of 3-methyl-2-oxovaleric acid with proton labeling is shown below to correlate

with the spectral data.

Caption: Structure of 3-methyl-2-oxovaleric acid with proton labels.
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Label
¹H Chemical
Shift (δ, ppm)

Multiplicity Integration
Assignment
Rationale

a ~0.90 Triplet (t) 3H

Methyl group (-

CH₃) protons

adjacent to a

methylene group

(-CH₂). The

signal is split into

a triplet by the

two 'b' protons

(n+1 rule).

b ~1.45 / ~1.69 Multiplet (m) 2H

Methylene group

(-CH₂) protons

adjacent to both

a methyl group

('a') and a

methine proton

('c'). The

diastereotopic

nature of these

protons and

coupling to both

neighbors results

in a complex

multiplet.

c ~2.93 Multiplet (m) 1H

Methine proton (-

CH-) at the C3

chiral center,

coupled to

protons 'b' and

'd'. Its position is

downfield due to

proximity to the

C2-keto group.
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d ~1.11 Doublet (d) 3H

Methyl group (-

CH₃) attached to

the chiral center

(C3). It is split

into a doublet by

the single

methine proton

'c'.

e
~10-13 (not

observed in D₂O)

Broad Singlet (br

s)
1H

Carboxylic acid

proton (-COOH).

Highly

deshielded and

often broad due

to hydrogen

bonding and

chemical

exchange.

Disappears upon

D₂O shake.[6][7]

(Data sourced

from Human

Metabolome

Database and

PubChem)[8][9]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct count

of the carbon environments and insight into their functional roles.

Data Interpretation and Assignments:
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¹³C Chemical Shift (δ, ppm) Carbon Assignment Rationale

~170 C6 (-COOH)

Carboxylic acid carbonyl

carbon. Highly deshielded,

though typically less so than

aldehyde or ketone carbonyls.

[6]

~205 C5 (-C=O)

Ketone carbonyl carbon. The

most deshielded signal in the

spectrum due to the strong

electron-withdrawing effect of

the oxygen atom.

~46.4 C3 (-CH-)

Methine carbon at the chiral

center. Its chemical shift is

influenced by the adjacent

ethyl and methyl groups and

the α-keto group.

~27.0 C2 (-CH₂-)
Methylene carbon of the ethyl

group.

~16.4 C4 (-CH₃)
Methyl carbon attached to the

chiral center (C3).

~13.3 C1 (-CH₃)

Terminal methyl carbon of the

ethyl group, typically the most

upfield (shielded) signal.

(Data sourced from PubChem,

acquired in D₂O)[1][9]

Part 2: Mass Spectrometry (MS) - Determining Mass
and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a

compound and deducing its structure through fragmentation analysis. The analysis of α-keto
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acids can be challenging due to their reactivity but is readily achievable with appropriate

methods.[10]

Causality in Experimental Protocol: Direct analysis of small, polar organic acids by Gas

Chromatography-Mass Spectrometry (GC-MS) is often inefficient due to low volatility and

potential thermal degradation. A standard, field-proven approach is to first derivatize the

molecule to a more volatile and stable form.[11] Trimethylsilylation (TMS), which converts the

acidic proton to a -Si(CH₃)₃ group, is a common and effective strategy.[12] Alternatively, Liquid

Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis in solution,

typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.[13]

GC-MS Workflow

LC-MS Workflow

3-Methyl-2-oxovaleric acid Derivatization (e.g., TMS) Gas Chromatography (Separation) Mass Spectrometry (EI) Mass Spectrum

3-Methyl-2-oxovaleric acid Liquid Chromatography Mass Spectrometry (ESI) Mass Spectrum

Click to download full resolution via product page

Caption: Common analytical workflows for mass spectrometry of α-keto acids.

Data Interpretation and Fragmentation:

Molecular Ion: The monoisotopic mass is 130.0630 Da. In negative ion ESI-MS, the primary

ion observed would be the [M-H]⁻ ion at m/z 129.055. In positive ion mode, a protonated

molecule [M+H]⁺ at m/z 131.070 might be seen.

GC-MS (as TMS derivative): The NIST WebBook provides an electron ionization (EI) mass

spectrum for the trimethylsilyl derivative.

Formula of TMS derivative: C₉H₁₈O₃Si
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Molecular Weight: 202.32 g/mol

Key Fragments (m/z): The spectrum shows characteristic fragments resulting from the

cleavage of the molecule. A prominent fragmentation pathway for α-keto acids is the loss

of the carboxyl group or CO₂. For the TMS ester, cleavages adjacent to the carbonyl

groups and loss of methyl groups from the TMS moiety are expected.

m/z (Mass-to-Charge Ratio)
Putative Fragment Assignment (for
underivatized compound)

130 [M]⁺ (Molecular Ion)

101 [M - C₂H₅]⁺ (Loss of ethyl group)

85 [M - COOH]⁺ (Loss of carboxyl group)

57 [C₄H₉]⁺ (Butyl fragment)

(Fragmentation data is predictive based on

general principles of organic mass

spectrometry)

Part 3: Infrared (IR) Spectroscopy - Identifying
Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Causality in Experimental Protocol: For a liquid or low-melting solid like 3-methyl-2-oxovaleric

acid, Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal

sample preparation. A drop of the sample is placed directly on the ATR crystal. This self-

validating system avoids the complexities of preparing KBr pellets for solid samples. The key is

to ensure the crystal is clean before and after analysis to prevent cross-contamination.

Expected Absorptions: The structure contains a carboxylic acid and a ketone. A key feature of

carboxylic acids in the condensed phase is their tendency to form hydrogen-bonded dimers,

which significantly alters the IR spectrum.[7][14]
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale and
Expected
Appearance

3300 - 2500 O-H stretch
Carboxylic Acid (-

COOH)

A very broad, strong

absorption band

characteristic of the

hydrogen-bonded O-H

in a carboxylic acid

dimer.[7][14] This

often overlaps with C-

H stretching bands.

~2960 C-H stretch
Alkanes (-CH₃, -CH₂, -

CH)

Sharp, medium-to-

strong absorptions.

~1760 C=O stretch α-Keto group

The ketone carbonyl

adjacent to the

carboxylic acid. This

band is typically

strong and sharp.

~1710 C=O stretch
Carboxylic Acid (-

COOH)

The carbonyl of the

hydrogen-bonded

carboxylic acid dimer.

This is a very strong

and characteristic

absorption.[7] The

presence of two

distinct C=O bands is

a key feature.

~1320-1210 C-O stretch
Carboxylic Acid (-

COOH)

A medium-intensity

band associated with

the carbon-oxygen

single bond of the

acid.[14]
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Special Considerations for α-Keto Acids: In aqueous solutions, α-keto acids can exist in

equilibrium with their hydrated gem-diol form.[15][16] While less significant in a pure sample for

IR, this property is crucial for understanding its chemistry in biological or aqueous environments

and could influence spectra taken under such conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141)
[pseudomonas.umaryland.edu]

4. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid
(HMDB0000491) [hmdb.ca]

5. Exposome-Explorer - 3-Methyl-2-oxovaleric acid (Compound) [exposome-explorer.iarc.fr]

6. chem.libretexts.org [chem.libretexts.org]

7. chem.libretexts.org [chem.libretexts.org]

8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental)
(HMDB0000491) [hmdb.ca]

9. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. Method development and validation for the quantification of organic acids in microbial
samples using anionic exchange solid-phase extraction and gas chromatography-mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

12. 3-Methyl-2-oxovaleric acid, TMS derivative [webbook.nist.gov]

13. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

14. orgchemboulder.com [orgchemboulder.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpca.3c01266
https://pmc.ncbi.nlm.nih.gov/articles/PMC10184673/
https://www.benchchem.com/product/b084980?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/47
https://pubchem.ncbi.nlm.nih.gov/compound/47
https://foodb.ca/compounds/FDB021447
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000141
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000141
https://www.hmdb.ca/metabolites/HMDB0000491
https://www.hmdb.ca/metabolites/HMDB0000491
http://exposome-explorer.iarc.fr/compounds/1718
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_20%3A_Carboxylic_Acids_and_Nitriles/20.08_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://hmdb.ca/spectra/nmr_one_d/5278
https://hmdb.ca/spectra/nmr_one_d/5278
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3-Methyl-2-oxopentanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3-Methyl-2-oxopentanoic-acid
https://pubs.acs.org/doi/abs/10.1021/ac500472c
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H18O3Si/c1-6-7(2)8(10)9(11)12-13(3%2C4)5/h7H%2C6H2%2C1-5H3
https://www.mtc-usa.com/kb-article/aa-00673
https://www.orgchemboulder.com/Spectroscopy/specttutor/carbacid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. pubs.acs.org [pubs.acs.org]

16. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface:
Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Contextualizing the Molecule].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084980#cas-number-14248-71-6-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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